n,n,n',n'-Tetramethylpiperazine-1,4-disulfonamide

Description

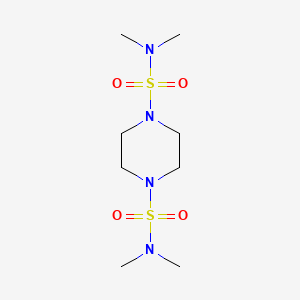

Chemical Structure and Properties N,N,N',N'-Tetramethylpiperazine-1,4-disulfonamide (C₈H₁₈N₄O₄S₂; molecular weight 298.38 g/mol) features a piperazine core substituted at positions 1 and 4 with sulfonamide groups, each further modified by two methyl groups. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ -0.17, inferred from analogs) and hydrogen-bonding capacity due to sulfonamide oxygen and nitrogen atoms.

Applications may include enzyme inhibition (e.g., targeting protein domains like the HRP-2 PWWP domain, as in ) or antimicrobial activity, though direct biological data are lacking.

Properties

IUPAC Name |

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4O4S2/c1-9(2)17(13,14)11-5-7-12(8-6-11)18(15,16)10(3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPWPMUDCDLZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279140 | |

| Record name | n,n,n',n'-tetramethylpiperazine-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5433-59-0 | |

| Record name | NSC11371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n,n',n'-tetramethylpiperazine-1,4-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetramethylpiperazine-1,4-disulfonamide typically involves the reaction of piperazine with methylating agents and sulfonamide derivatives. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and sulfonation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: n,n,n’,n’-Tetramethylpiperazine-1,4-disulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or sulfides.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

n,n,n’,n’-Tetramethylpiperazine-1,4-disulfonamide is utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n,n,n’,n’-Tetramethylpiperazine-1,4-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Structure Differences

- Piperazine vs. Benzene Core: Target Compound: Piperazine core enables conformational flexibility and hydrogen bonding via sulfonamide groups.

Substituent Effects

- Methyl Groups: The tetramethyl groups in the target compound increase lipophilicity (logP) compared to unmethylated analogs like N-(3-morpholinopropyl)benzene-1,4-disulfonamide (), which has logP ≈ -1.5 (estimated). Halogenated Derivatives (e.g., 2-Bromobenzene-1,4-disulfonamide, ): Bromine’s electron-withdrawing effect lowers pKa of sulfonamide protons, enhancing acidity and solubility.

Functional Group Modifications

- Sulfonamide vs. Carboxamide :

Physicochemical Properties

*Estimated from ; †Predicted using ChemDraw; ‡Calculated from formula C₆H₇BrN₂O₄S₂; §Calculated from formula C₈H₁₆N₄O₂.

Biological Activity

n,n,n',n'-Tetramethylpiperazine-1,4-disulfonamide (TMPDS) is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMPDS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TMPDS is characterized by its piperazine core and two sulfonamide groups. Its chemical formula is , and it possesses a molecular weight of 342.43 g/mol. The presence of sulfonamide groups enhances its solubility in water and may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of TMPDS is primarily attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. Research indicates that compounds with similar piperazine structures can exhibit antioxidative properties, which are crucial in protecting cells from oxidative damage.

Cytotoxicity and Anticancer Potential

Sulfonamide compounds have been investigated for their cytotoxic effects against various cancer cell lines. For instance, sulfonamidochalcones have shown significant cytotoxicity against glioblastoma and prostate cancer cell lines . TMPDS may exhibit similar properties due to its sulfonamide moieties, although direct evidence is needed.

Case Studies and Research Findings

In Silico Studies

Molecular docking studies suggest that TMPDS may interact with key proteins involved in cell signaling pathways. These interactions can lead to altered gene expression profiles that favor cell survival under stress conditions. Further computational studies are necessary to elucidate these interactions specifically for TMPDS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.